1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro-

Description

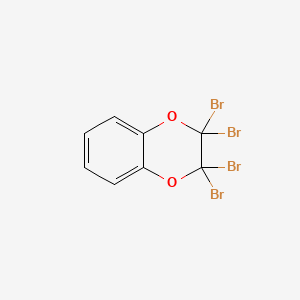

1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- (C₈H₄Br₄O₂) is a brominated derivative of the parent compound 2,3-dihydro-1,4-benzodioxin (C₈H₈O₂; MW 136.15 g/mol, CAS 493-09-4) . The dihydro structure consists of a benzene ring fused to a 1,4-dioxane ring, with partial saturation at the 2,3-positions. Bromination replaces four hydrogens on the ethylene bridge (positions 2 and 3) with bromine atoms, significantly altering its physicochemical properties.

Properties

IUPAC Name |

2,2,3,3-tetrabromo-1,4-benzodioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFGISCDNDZIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(C(O2)(Br)Br)(Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901239726 | |

| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435806-83-9 | |

| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435806-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901239726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism:

-

Bromide-Bromate Synergy : The bromide (Br⁻) and bromate (BrO₃⁻) ions react in acidic conditions to generate bromine in situ:

This controlled release of bromine ensures efficient electrophilic substitution while minimizing hazardous handling.

-

Phenol Bromination : Phenol undergoes sequential bromination at the ortho and para positions, followed by ring closure to form the benzodioxin structure. The tetrabromo derivative precipitates as a crystalline solid, which is filtered, washed, and dried under vacuum.

Optimized Conditions :

-

Temperature : 27–35°C (ambient conditions eliminate the need for specialized cooling).

-

Acid Choice : Hydrochloric acid (36% w/w) achieves higher yields (91–94%) compared to organic acids.

-

Stoichiometry : A 2:1 molar ratio of phenol to total bromine (from Br⁻ and BrO₃⁻) maximizes atom economy.

Alternative Synthetic Routes and Modifications

Cyclization of Brominated Catechol Derivatives

A less common but viable route involves the cyclization of 2,3-dibromocatechol with chloroacetyl chloride. This method, adapted from the synthesis of related benzodioxinones, proceeds in dichloromethane with triethylamine (TEA) as a base:

Heating at 40–50°C for 4 hours yields the product in ~70% purity, though subsequent recrystallization is required.

Bromination of 2,3-Dihydro-1,4-Benzodioxin

Pre-brominated intermediates like 2,3-dihydro-1,4-benzodioxin can undergo further bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF). This radical bromination method selectively targets the dihydro moiety, though yields are moderate (60–65%).

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents like acetonitrile (CH₃CN) enhance bromine solubility and reaction rates compared to non-polar solvents. However, dichloromethane remains preferred for its low cost and ease of removal.

Acid Catalysis

Strong mineral acids (e.g., HCl) outperform weak organic acids (e.g., oxalic acid) in protonating intermediates, accelerating electrophilic substitution. For example, HCl increases yields by 15–20% compared to citric acid.

Temperature Control

Exothermic bromination reactions require careful temperature modulation. While the single-pot method operates at ambient temperatures, direct bromination of 1,4-benzodioxin necessitates reflux (40–60°C) to maintain reactivity.

Comparative Analysis of Preparation Methods

Challenges and Limitations in Synthesis

-

Bromine Utilization Efficiency : Only 50–60% of bromine atoms are incorporated into the final product in traditional methods, leading to waste and environmental concerns.

-

Byproduct Management : Hydrobromic acid (HBr) and sodium acetate byproducts require neutralization and disposal, increasing operational costs.

-

Scalability Issues : Methods relying on liquid bromine or NBS face scalability challenges due to reagent costs and safety protocols .

Chemical Reactions Analysis

Types of Reactions: 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully de-brominated products.

Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Partially or fully de-brominated products.

Substitution: Compounds with substituted functional groups in place of bromine atoms.

Scientific Research Applications

Chemistry: 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- is used as a precursor in the synthesis of various organic compounds

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the interactions of brominated organic molecules with enzymes, proteins, and other biomolecules.

Medicine: The compound’s potential medicinal applications are explored in drug development, particularly in the design of brominated pharmaceuticals. Its structure-activity relationship is studied to develop new drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- is used in the production of flame retardants, plasticizers, and other brominated industrial chemicals. Its brominated structure imparts flame-retardant properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 1,4-Benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can lead to the inhibition or activation of specific enzymes, influencing various biochemical pathways. The compound’s dihydro structure also allows it to participate in redox reactions, further modulating its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the tetrabromo derivative with key analogs:

*Estimated based on bromine substitution.

Key Observations :

- Bromine Position : Unlike 6-bromo derivatives (Br on the benzene ring ), the tetrabromo compound’s substituents are on the ethylene bridge, increasing steric hindrance and electron-withdrawing effects.

- Molecular Weight : The tetrabromo derivative is ~3.3× heavier than the parent compound, likely reducing volatility and enhancing stability.

Key Differences and Challenges

Biological Activity

1,4-Benzodioxin derivatives, including 1,4-benzodioxin, 2,2,3,3-tetrabromo-2,3-dihydro-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

1,4-Benzodioxin compounds are characterized by a dioxin ring structure that contributes to their reactivity and biological interactions. The tetrabromo substitution pattern significantly alters the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

Pharmacological Effects

- Neuropharmacology : Research indicates that benzodioxane derivatives can act as ligands for various neurotransmitter receptors. Specifically, modifications at the C(5) position of benzodioxane derivatives have been shown to enhance selectivity for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype over the α3β4 subtype . This selectivity is crucial for developing drugs aimed at treating neurodegenerative diseases and cognitive disorders.

- Antitumor Activity : Several studies have demonstrated that benzodioxane compounds exhibit significant anticancer properties. For instance, certain derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : Benzodioxane derivatives have also been evaluated for their antibacterial and antifungal activities. The presence of bromine substituents may enhance the antimicrobial efficacy through increased membrane permeability or interference with microbial metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of 1,4-benzodioxin derivatives is closely linked to their chemical structure. The following table summarizes key findings regarding SAR:

| Substituent Position | Effect on Activity | Targeted Biological Activity |

|---|---|---|

| C(5) | Increased nAChR selectivity | Neuropharmacological effects |

| C(8) | Enhanced cytotoxicity | Antitumor activity |

| Bromination | Improved antimicrobial properties | Antibacterial and antifungal effects |

Case Study 1: Neuropharmacological Evaluation

A study evaluated the effects of a series of 1,4-benzodioxane derivatives on nAChR subtypes. The findings revealed that compounds with bromine substitutions at specific positions exhibited partial agonist activity at the α4β2 receptor with a high degree of selectivity over the α3β4 subtype. This selectivity is promising for developing treatments for Alzheimer's disease and other cognitive impairments .

Case Study 2: Antitumor Activity

In vitro studies assessed the cytotoxic effects of several benzodioxane derivatives against breast cancer cell lines. The results indicated that compounds with a tetrabromo substitution pattern significantly inhibited cell growth and induced apoptosis through caspase activation pathways . These findings suggest a potential role for these compounds in cancer therapy.

Q & A

Q. Methodology :

- QSAR Models : Relate logP, polar surface area, and halogen electronegativity to activity.

- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) to assess metabolic interactions .

Advanced Question: What challenges arise in interpreting spectral data for highly brominated benzodioxins?

Methodological Answer:

Challenges include:

- Signal Splitting : Overlapping peaks in ¹H NMR due to diastereotopic protons. Resolution requires high-field instruments (≥500 MHz) .

- Isotopic Patterns : In MS, bromine’s natural isotope distribution (¹⁹Br/⁸¹Br) complicates molecular ion identification. Deconvolution software (e.g., MassLynx) is essential .

- Crystallographic Disorder : Heavy bromine atoms cause electron density artifacts. Mitigated by low-temperature data collection .

Basic Question: How does solvent choice influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Polar Aprotic Solvents (e.g., DMF, DMSO): Stabilize transition states in SN2 reactions, accelerating substitutions at bromine sites.

- Non-Polar Solvents (e.g., toluene): Favor elimination over substitution due to poor ion solvation.

- Case Study : Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate synthesis requires DMF to facilitate nucleophilic attack .

Advanced Question: What computational methods predict the stability of brominated benzodioxins under varying pH?

Methodological Answer:

- pKa Prediction : Tools like ACD/pKa module estimate acidic/basic sites. Bromine’s electron-withdrawing effect lowers pKa of adjacent hydroxyl groups .

- Molecular Dynamics (MD) : Simulate degradation pathways in aqueous environments. For example, C-Br bond hydrolysis is pH-dependent, with faster cleavage in alkaline conditions .

Advanced Question: How do researchers compare halogenated benzodioxins with non-halogenated analogs?

Methodological Answer:

- Electronic Effects : Bromine increases electron density via inductive effects, altering redox potentials (measured via cyclic voltammetry) .

- Steric Effects : X-ray structures show bromine’s van der Waals radius (1.85 Å) introduces steric hindrance, reducing reaction rates in crowded environments .

Advanced Question: What strategies optimize yield in multi-step syntheses of tetrahalogenated benzodioxins?

Methodological Answer:

- Stepwise Halogenation : Prioritize bromination at less sterically hindered positions first.

- Protecting Groups : Use tert-butyl carbamates to shield reactive sites during later steps .

- Catalytic Systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) introduce aryl groups post-halogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.